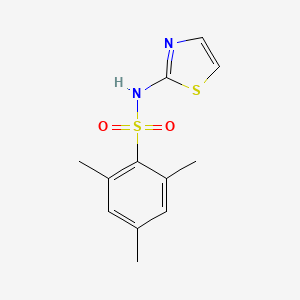

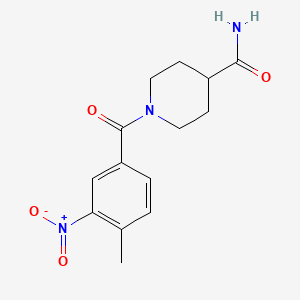

2,4,6-trimethyl-N-1,3-thiazol-2-ylbenzenesulfonamide

描述

2,4,6-Trimethyl-N-1,3-thiazol-2-ylbenzenesulfonamide is a chemical compound studied for various biochemical applications, including its role as an inhibitor in enzymatic and biological pathways. Although the exact compound may not directly match, research on similar sulfonamides provides insights into their general characteristics and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, similar compounds, involves complex chemical reactions that yield high-affinity inhibitors for specific enzymes like kynurenine 3-hydroxylase. The process includes various steps like nitration, reduction, and sulfonamide formation, showcasing the compound's potential in biochemical evaluations (Röver et al., 1997).

Molecular Structure Analysis

Detailed molecular structure analysis, including geometry optimization and topological analysis, has been conducted using computational methods such as density functional theory (DFT). Studies on similar benzenesulfonamide derivatives provide insights into the electronic structure, UV-Vis spectrum, and molecular docking analyses, which help understand the compound's drug-likeness properties and interaction with biological targets (Kanagavalli et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, exhibiting unique properties due to their sulfonamide group. Their reactivity includes interactions with enzymes, showing inhibition capabilities that are significant for medicinal chemistry applications. The specific chemical reactions depend on the substituents and the core structure of the sulfonamide compound.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in drug formulation and delivery. X-ray crystallography and solid-state NMR techniques provide valuable information on the compound's physical characteristics, helping in the optimization of its pharmacological profile (Li et al., 2014).

未来方向

Thiazoles have been the subject of extensive research due to their diverse biological activities. Future research could focus on the design and development of different thiazole derivatives, including “2,4,6-trimethyl-N-1,3-thiazol-2-ylbenzenesulfonamide”, to explore their potential as new drug molecules .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

生化分析

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to have antibacterial activity, suggesting that they may influence cell function

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-8-6-9(2)11(10(3)7-8)18(15,16)14-12-13-4-5-17-12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQXBJLBBLGTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332979 | |

| Record name | 2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

298193-10-9 | |

| Record name | 2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)

![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)

![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)